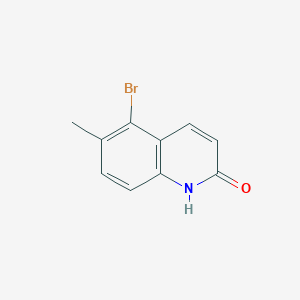

5-bromo-6-methyl-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There is a unique one-pot, simultaneous nitrodebromination and methyl bromonitration that occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .Chemical Reactions Analysis

A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .Aplicaciones Científicas De Investigación

Cancer Research :

- A study by Venet, End, & Angibaud (2003) explored a compound structurally related to 5-bromo-6-methyl-2(1H)-quinolinone, known as R115777. This compound is a potent and selective inhibitor of farnesyl protein transferase and has shown significant antitumor effects in vivo.

Inhibitors for Steroid Synthesis :

- Baston, Palusczak, & Hartmann (2000) conducted a study on compounds including 5-bromo-6-methyl-2(1H)-quinolinone as inhibitors of steroid 5alpha reductases. Their findings suggest activity and selectivity depend on the heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).

HIV-1 Integrase Inhibitor :

- Vandurm et al. (2009) synthesized derivatives of 5-bromo-6-methyl-2(1H)-quinolinone as potential HIV-1 integrase inhibitors. They showed that these compounds, particularly the acidic compound 2, had potent enzymatic and antiviral activity (Vandurm et al., 2009).

Fungicidal Activity :

- Wen-ming (2011) investigated 5-bromo-6-methyl-2(1H)-quinolinone derivatives for fungicidal activity. The compound exhibited good inhibiting effects against various fungi (Wen-ming, 2011).

Green Chemistry in Synthesis :

- Indumathi, Perumal, & Anbananthan (2012) utilized 5-bromo-6-methyl-2(1H)-quinolinone in a green chemistry approach for synthesizing novel compounds. This process generated new chemical bonds in an environmentally friendly manner (Indumathi, Perumal, & Anbananthan, 2012).

Antiviral and Cytotoxic Activity :

- Dinakaran, Selvam, Declercq, & Sridhar (2003) synthesized a series of 5-bromo-6-methyl-2(1H)-quinolinone derivatives to assess their antiviral activity and cytotoxicity. They found one derivative to exhibit potent antiviral activity against vaccinia virus (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Inhibitory Effect on Asthmatic Responses :

- Aoki, Ishiwara, Koda, & Takagaki (2000) explored the effects of a novel quinolinone derivative, TA-270, on asthmatic responses. The derivative showed significant inhibition of both immediate and late responses in airway resistance (Aoki, Ishiwara, Koda, & Takagaki, 2000).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 5-bromo-6-methyl-2(1H)-quinolinone is not well-documented. As a quinolinone derivative, it may interact with its targets by binding to active sites, leading to changes in the target’s function. The bromo and methyl groups on the quinolinone core could potentially enhance binding affinity or selectivity .

Biochemical Pathways

Given the structural similarity to other quinolinones, it may influence pathways related to cell signaling, enzyme activity, or gene expression .

Result of Action

Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-6-methyl-2(1H)-quinolinone . .

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROUSPITUKLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methyl-2(1H)-quinolinone | |

CAS RN |

1016316-14-5 |

Source

|

| Record name | 5-bromo-6-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)